Cas no 16357-44-1 (Ethyl 3-amino-4-methoxybenzoate)

Ethyl 3-amino-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-amino-4-methoxybenzoate
- Benzoic acid,3-amino-4-methoxy-, ethyl ester
- ETHYL-3-AMINO-4-METHOXYBENZOATE
- 3-Amino-4-ethylamino-benzoic acid ethyl ester
- 3-Amino-4-methoxy-benzoesaeure-aethylester
- 3-amino-4-methoxy-benzoic acid ethyl ester
- 3-Amino-anissaeure-aethylester
- ethyl 3-amino-4-ethylaminobenzoate
- Ethyl-3-amino-4-methoxybenzoat
- Ethyl 3-Amino-4-Meth
- CS-0377812
- AT28805
- FEWCDEPEMGXGFK-UHFFFAOYSA-N
- Benzoic acid, 3-amino-4-methoxy-, ethyl ester
- AKOS000297678
- MFCD00017267
- AS-9340
- Benzoic acid,3-amino-4-methoxy-,ethyl ester
- FT-0702154
- SCHEMBL1300394
- 16357-44-1
- EN300-898625
- 3-amino-4-methoxybenzoic acid ethyl ester
- DB-351474
-
- MDL: MFCD00017267
- インチ: InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3
- InChIKey: FEWCDEPEMGXGFK-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=C(C=C1)OC)N
計算された属性
- せいみつぶんしりょう: 195.09000
- どういたいしつりょう: 195.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 61.6A^2
じっけんとくせい
- 密度みつど: 1.148
- ふってん: 337.981 °C at 760 mmHg
- フラッシュポイント: 167.247 °C
- PSA: 61.55000
- LogP: 2.03530
Ethyl 3-amino-4-methoxybenzoate セキュリティ情報
Ethyl 3-amino-4-methoxybenzoate 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl 3-amino-4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-898625-0.25g |
ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 95.0% | 0.25g |
$393.0 | 2025-03-21 | |
abcr | AB419104-10 g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 10g |
€678.50 | 2023-04-24 | ||
Apollo Scientific | OR110702-1g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 1g |
£55.00 | 2025-02-19 | ||
Fluorochem | 038745-10g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 10g |
£560.00 | 2022-03-01 | ||
TRC | E937860-500mg |
Ethyl 3-Amino-4-methoxybenzoate |
16357-44-1 | 500mg |
$ 210.00 | 2022-06-05 | ||
TRC | E937860-50mg |
Ethyl 3-Amino-4-methoxybenzoate |
16357-44-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-898625-0.05g |
ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 95.0% | 0.05g |
$359.0 | 2025-03-21 | |
abcr | AB419104-5g |
Ethyl 3-amino-4-methoxybenzoate; . |
16357-44-1 | 5g |
€391.80 | 2025-02-14 | ||
Fluorochem | 038745-1g |
Ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 1g |
£80.00 | 2022-03-01 | ||
Enamine | EN300-898625-10g |
ethyl 3-amino-4-methoxybenzoate |
16357-44-1 | 10g |
$1839.0 | 2023-09-01 |
Ethyl 3-amino-4-methoxybenzoate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Ethyl 3-amino-4-methoxybenzoateに関する追加情報
Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1) is a versatile compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This molecule, characterized by its amino and methoxy substituents on a benzoate backbone, exhibits a unique set of chemical properties that make it valuable for various applications, particularly in the synthesis of bioactive molecules and drug candidates.
The structural features of Ethyl 3-amino-4-methoxybenzoate contribute to its reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both an amino group (-NH₂) and a methoxy group (-OCH₃) allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities. This compound has been explored in the development of novel therapeutic agents, where its ability to serve as a scaffold for drug design is particularly advantageous.
In recent years, there has been growing interest in the pharmacological potential of benzoate derivatives. Studies have demonstrated that compounds containing amino and methoxy substituents can interact with biological targets in ways that may lead to therapeutic benefits. For instance, research has indicated that such derivatives may have anti-inflammatory, antimicrobial, and even anticancer properties. The specific interactions between these molecules and biological systems are being actively investigated to uncover new treatment modalities.
The synthesis of Ethyl 3-amino-4-methoxybenzoate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification play crucial roles in constructing the desired structure efficiently.
One of the key areas where Ethyl 3-amino-4-methoxybenzoate has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The structural flexibility of benzoate derivatives makes them ideal candidates for such applications.
Furthermore, the compound has been explored in the context of drug delivery systems. Its ability to form stable complexes with other molecules allows for the development of novel formulations that can enhance drug bioavailability and target specificity. This aspect is particularly relevant in modern medicine, where precision and efficiency are paramount.
The role of computational chemistry in understanding the behavior of Ethyl 3-amino-4-methoxybenzoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at a molecular level. This information is crucial for optimizing drug design and improving therapeutic outcomes. By integrating experimental data with computational methods, scientists can gain deeper insights into the mechanisms of action of this compound.
In conclusion, Ethyl 3-amino-4-methoxybenzoate (CAS No. 16357-44-1) represents a significant asset in contemporary chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in developing innovative therapeutic agents is likely to grow further.
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